Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines constitute a fundamentally important class of fused bicyclic heterocyclic compounds characterized by the fusion of a six-membered pyridine ring with a five-membered imidazole ring. These aromatic heterocyclic systems have emerged as privileged scaffolds in chemical research due to their remarkable structural diversity and extensive range of applications across multiple scientific disciplines. The imidazo[1,2-a]pyridine framework serves as the core structure for numerous commercially available pharmaceutical compounds, including zolpidem for insomnia treatment, alpidem as an anxiolytic agent, olprinone for acute heart failure management, and zolimidine for peptic ulcer treatment. The biological significance of these derivatives extends beyond their commercial applications, encompassing a broad spectrum of pharmacological activities including antifungal, antipyretic, antiviral, analgesic, antibacterial, anticancer, antiprotozoal, anti-inflammatory, anticonvulsant, anthelmintic, antitubercular, antiulcer, antiepileptic, hypnotic, and anxiolytic properties.
The structural versatility of imidazo[1,2-a]pyridines allows for extensive chemical modification at various positions, particularly at the 2 and 3 positions of the framework, enabling the development of diverse synthetic techniques tailored for crafting specific molecular architectures. These modification strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination methodologies. The condensation approach, particularly involving reactions between α-haloketones and 2-aminopyridines, represents one of the most traditional and widely employed synthetic pathways for accessing these heterocyclic systems. Contemporary research continues to explore innovative synthetic strategies to introduce various substituents at strategic positions, reflecting the ongoing scientific interest in optimizing both synthetic accessibility and functional properties of these molecular frameworks.
Significance of Fluorinated Heterocycles in Modern Chemistry
Fluorinated heterocyclic compounds have experienced unprecedented growth in importance across multiple scientific disciplines, establishing themselves as essential components in medicinal chemistry, materials science, and advanced chemical research. The unique properties imparted by fluorine substitution stem from the distinctive characteristics of the carbon-fluorine bond, which represents the strongest single bond in organic chemistry while simultaneously being highly polarized due to fluorine's exceptional electronegativity. These fundamental properties translate into profound effects on molecular behavior, including enhanced metabolic stability, altered lipophilicity, modified electronic distribution, and unique conformational preferences that can dramatically influence biological activity and chemical reactivity.
The strategic incorporation of fluorine atoms into heterocyclic systems enables precise modulation of molecular properties through several mechanisms. Fluorine substitution frequently results in increased metabolic stability by creating resistance to enzymatic degradation pathways, while simultaneously affecting molecular lipophilicity in ways that can enhance bioavailability and cellular permeability. The electronic effects of fluorine substitution extend beyond simple inductive withdrawal, influencing hydrogen bonding patterns, basicity of nitrogen centers, and overall conformational behavior of the heterocyclic framework. These multifaceted effects have contributed to the remarkable success of fluorinated compounds in pharmaceutical development, where over twenty percent of marketed medications contain fluorine atoms, with nearly three hundred fluorine-containing drugs having received official approval for medical use.
The synthesis of fluorinated heterocycles presents unique challenges and opportunities that have driven significant methodological advances in organofluorine chemistry. Fluorocyclization reactions constitute an important category of transformations that permit multiple bond construction in single reaction vessels, enabling efficient access to complex fluorinated heterocyclic architectures. These methodologies have proven valuable for delivering both carbo- and heterocyclic products, with reactions featuring nucleophilic and electrophilic fluorine sources providing complementary approaches to structural diversity. The development of stereoselective fluorination methods has opened new possibilities for accessing fluorinated heterocycles with precise stereochemical control, although asymmetric fluoroheterocyclizations remain relatively underexplored compared to their non-fluorinated counterparts.
Table 1: Comparative Properties of Fluorinated versus Non-fluorinated Heterocycles
Rationale for Academic Study of this compound
The academic investigation of this compound is justified by multiple converging factors that position this compound at the intersection of several important chemical research areas. The molecule represents a sophisticated example of structure-based design, incorporating three distinct functional elements: the pharmacologically privileged imidazo[1,2-a]pyridine core, strategic fluorine substitution at the 7-position, and an ethyl ester group providing both synthetic versatility and potential for further chemical elaboration. This combination creates a molecular platform that exhibits unique photophysical properties, including fluorescence characteristics that make it valuable for materials science applications, particularly in the development of organic light-emitting diodes and fluorescent sensors.
The synthetic accessibility of this compound through established methodologies, combined with its potential for further structural modification, makes it an ideal candidate for systematic structure-activity relationship studies. The compound can be synthesized through efficient copper complex-promoted oxidative cyclization reactions that achieve high yields while utilizing readily available starting materials such as 2-amino-4-fluoropyridine and acetylene derivatives. This synthetic approach represents a significant advancement in terms of environmental sustainability and cost-effectiveness compared to traditional palladium-catalyzed methods, making the compound more accessible for extensive academic investigation.
Table 2: Molecular Properties of this compound
The compound's unique photophysical properties provide additional rationale for academic study, particularly in the context of materials science applications. Imidazo[1,2-a]pyridine derivatives are known for their intense fluorescence emissions with excellent quantum yields, attributed to their π-conjugated bicyclic structure. The presence of the fluorine substituent at the 7-position is expected to influence these photophysical characteristics through electronic effects, potentially leading to unique emission properties that could be valuable for optoelectronic applications. Furthermore, the ethyl ester functionality provides opportunities for systematic modification studies, enabling researchers to explore how structural changes affect both photophysical and chemical properties.
Scope and Structure of the Present Outline
The present comprehensive analysis of this compound is structured to provide systematic coverage of the compound's fundamental characteristics and research significance while maintaining strict adherence to scientifically relevant topics. The scope of this investigation encompasses the chemical identity and structural features of the target compound, situating it within the broader context of imidazopyridine chemistry and fluorinated heterocycle research. This analytical framework deliberately focuses on the intrinsic chemical properties, synthetic methodologies, and academic research potential of this compound while excluding clinical or applied pharmaceutical considerations that fall outside the scope of fundamental chemical research.
The structural organization of this outline reflects a systematic approach to chemical analysis, beginning with foundational concepts related to the imidazopyridine family and progressing through the specific characteristics that distinguish this compound as a subject of academic interest. Each major section builds upon previous discussions to create a cohesive understanding of the compound's place within contemporary chemical research. The analytical framework incorporates quantitative data, synthetic methodologies, and comparative assessments to provide a comprehensive foundation for understanding the compound's research potential.
Table 3: Research Applications of Imidazo[1,2-a]pyridine Derivatives by Structural Variant
Properties
IUPAC Name |
ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAPJXGLIRVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper Complex-Promoted [3+2] Oxidative Cyclization
- Method : This approach utilizes a copper catalyst to promote oxidative cyclization between 2-amino-4-fluoropyridine and acetylene derivatives.
- Reaction Conditions : Mild oxidative conditions, often under atmospheric oxygen or with oxidants such as tert-butyl hydroperoxide.
- Outcome : Efficient formation of the imidazo[1,2-a]pyridine core with fluorine substitution at the 7-position.
- Reference : The synthesis described by Vulcanchem involves this method, emphasizing its efficiency and regioselectivity.
Multi-Component Condensation Reactions
- Method : The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, involving 2-aminopyridine, aldehydes, and isonitriles, has been adapted for fluorinated derivatives.
- Catalysts : Acidic catalysts such as perchloric acid or environmentally friendly catalysts like ionic liquids.
- Advantages : High yields, operational simplicity, and broad substrate scope.
- Research Findings : Recent advances have focused on metal-free and microwave-assisted protocols to improve efficiency and environmental compatibility.
Microwave-Assisted Cyclization
- Method : Microwave irradiation accelerates cyclization of 2-aminopyridines with aldehydes or ketones, reducing reaction times significantly.
- Conditions : Mild temperatures, typically under solvent-free or aqueous conditions, with catalysts like iodine or ionic liquids.
- Research : Kusy et al. demonstrated rapid synthesis of imidazopyridines via microwave-assisted condensation, enhancing yield and reducing reaction duration.
Esterification to Form the Carboxylate
The ester group at the 2-position is introduced via esterification of the corresponding carboxylic acid:
- Method : Fischer esterification using ethanol and catalytic acid (e.g., sulfuric acid) under reflux.
- Alternative : Use of ethyl chloroformate or ethyl alcohol with coupling agents under milder conditions.
- Note : Esterification is often performed after the cyclization step to ensure regioselectivity and purity.
Overall Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Key Features |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine derivative + aldehyde/ketone + catalyst (e.g., Cu, iodine, ionic liquids) | Formation of imidazopyridine core |
| 2 | Fluorination | Electrophilic fluorinating agents (NFSI, Selectfluor) | Selective fluorination at the 7-position |
| 3 | Esterification | Ethanol + acid catalyst | Conversion of carboxylic acid to ethyl ester |
Research Findings and Optimization
Recent studies emphasize environmentally benign and efficient methods:
- Ionic Liquid Catalysis : Paengphua and Chancharunee (2018) reported ionic liquids as catalysts under ultrasound, reducing reaction times and conditions.
- Microwave-Assisted Synthesis : Kusy et al. (2021) demonstrated rapid microwave protocols for constructing the core, with high yields and minimal by-products.
- Metal-Free Protocols : Recent mini-reviews highlight the progress in metal-free direct synthesis, reducing environmental impact and simplifying purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Inhibition of Enzymes:
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been studied for its inhibitory effects on specific enzymes such as IRAK (Interleukin-1 receptor-associated kinase) and FLT3 (Fms-like tyrosine kinase 3). These enzymes are implicated in several pathological conditions, including hematological malignancies. Inhibiting their activity can lead to therapeutic benefits in treating cancers like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
2. Drug Development:
The compound serves as a scaffold for developing novel therapeutics. Research has shown that modifications to the imidazo[1,2-a]pyridine structure can enhance potency and selectivity against various targets. For instance, scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine has resulted in increased efficacy against SIK (salt-inducible kinase) isoforms . This indicates the compound's versatility in drug design.
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Copper Complex-Promoted | Acetylene, 2-amino-4-fluoropyridine | 92 | Environmentally friendly, high efficiency |
| Traditional Multi-step | Various precursors | Variable | Often requires more steps and purification |
Case Studies
Case Study 1: Dual Inhibition of SIKs
A study explored the modification of this compound derivatives to enhance their inhibition against SIKs. The research demonstrated that certain analogs exhibited greater potency against SIK2 and SIK3 while maintaining selectivity against SIK1. This highlights the potential of this compound in developing targeted therapies for conditions influenced by these kinases .
Case Study 2: Combination Therapies
Research has also investigated the use of this compound in combination with other therapeutic agents. Such combinations aim to exploit synergistic effects to improve treatment outcomes in cancer therapies by targeting multiple pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 7th position enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of imidazopyridine derivatives are highly dependent on substituent position and identity. Below is a comparison of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate with analogs bearing halogens, alkyl groups, or heteroatoms at key positions.
Table 1: Key Structural Analogs and Properties
*Calculated based on molecular formula C₁₀H₉FN₂O₂.
Key Observations:
- Fluorine vs. Chlorine/Iodine : The 7-fluoro derivative exhibits lower molecular weight and higher electronegativity compared to 7-chloro-8-iodo analogs, enhancing metabolic stability and altering reactivity in cross-coupling reactions .
- Methyl Substitution : The 7-methyl analog (CAS 70705-33-8) shows reduced electronic effects but improved lipophilicity, favoring membrane permeability in antibacterial applications .
Cytotoxic Activity:
- Hydrazide Derivatives : Ethyl imidazopyridine-2-carboxylates are precursors to carbohydrazides (e.g., compound 5 in ), which exhibit cytotoxicity against cancer cell lines (IC₅₀ = 2–10 µM). Fluorination at the 7-position may enhance DNA intercalation or topoisomerase inhibition .
- Sulfonamide Analogs : Ethyl 3-ethylsulfonyl derivatives show moderate kinase inhibitory activity, with IC₅₀ values in the micromolar range, attributed to the sulfonyl group’s hydrogen-bonding capacity .
Antimicrobial Potential:
- Methyl-Substituted Analogs : Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives demonstrate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), likely due to increased hydrophobicity .
Biological Activity
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and case studies.
Overview of the Compound
This compound features a fluorine atom at the 7th position of the imidazo[1,2-a]pyridine ring. This structural characteristic is significant as it influences the compound's biological activity and interaction with various biological targets. The compound is synthesized through methods that allow for precise modifications to enhance its pharmacological properties.
Target Interactions
The compound primarily interacts with several key enzymes and receptors, particularly those involved in metabolic pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. Additionally, it can influence cell signaling pathways by affecting kinase enzymes, thereby altering gene expression related to cell proliferation and apoptosis.
Biochemical Pathways
This compound engages in various biochemical pathways:
- Enzyme Modulation : It can inhibit or activate specific enzymes, impacting metabolic processes.
- Cell Signaling : The compound has been observed to upregulate or downregulate genes involved in critical cellular functions.
- Anticancer Properties : Some derivatives exhibit potential as anticancer agents by influencing pathways associated with tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound showed IC50 values indicating effective inhibition of cell growth in several cancer types.
- Apoptosis Induction : Studies indicated that treatment with this compound leads to increased markers of apoptosis in cancer cells.
Table 1: Biological Activity Summary
| Study Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| In Vitro | HeLa (Cervical Cancer) | 3.5 | Inhibition of cell proliferation |
| In Vivo | Mouse Models | N/A | Modulation of immune response |
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of this compound in xenograft models. Mice treated with the compound demonstrated a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .
Case Study 2: Enzyme Interaction Profiling
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound selectively inhibited specific isoforms, leading to altered pharmacokinetics for co-administered drugs. This finding underscores its potential implications in drug-drug interactions and personalized medicine approaches .
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
